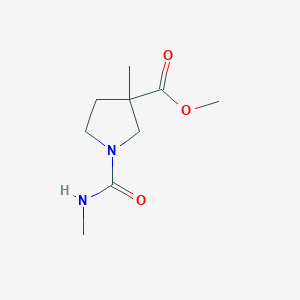![molecular formula C10H14N2OS B7582783 N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
N-{2-[(propan-2-yl)sulfanyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(propan-2-yl)sulfanyl]phenyl}urea, commonly known as PTU, is a chemical compound that has been widely used in scientific research for its unique properties. PTU is a white crystalline powder that is soluble in ethanol and methanol. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
PTU inhibits the activity of thyroid peroxidase, which is an enzyme that is involved in the synthesis of thyroid hormones. By inhibiting the activity of thyroid peroxidase, PTU reduces the synthesis of thyroid hormones. This results in a decrease in the levels of thyroid hormones in the body.
Biochemical and Physiological Effects:
PTU has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones in the body. PTU has also been shown to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. In addition, PTU has been shown to reduce the levels of reactive oxygen species in the body, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
PTU has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, PTU also has some limitations. It has been shown to have some toxic effects, particularly at high doses. In addition, PTU can interfere with the metabolism of other drugs and xenobiotics, which can complicate experiments.
Future Directions
There are several future directions for the study of PTU. One area of research is the development of new PTU analogs that have improved properties, such as reduced toxicity and increased potency. Another area of research is the study of the role of PTU in the development of various diseases, such as cancer and neurodegenerative diseases. Finally, PTU may have potential therapeutic applications, and further research is needed to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, PTU is a unique chemical compound that has been widely used in scientific research. It has been used to study the effect of thyroid hormones on the development of the nervous system, the metabolism of drugs and xenobiotics, and the role of oxidative stress in the development of various diseases. PTU has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PTU, including the development of new analogs, the study of its role in disease development, and its potential therapeutic applications.
Synthesis Methods
PTU can be synthesized by the reaction of 2-mercaptophenylurea with isopropylchloroformate. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure PTU.
Scientific Research Applications
PTU has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been used as a tool to study the effect of thyroid hormones on the development of the nervous system. PTU has also been used to study the effect of thyroid hormones on the metabolism of drugs and xenobiotics. In addition, PTU has been used to study the role of oxidative stress in the development of various diseases.
properties
IUPAC Name |
(2-propan-2-ylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7(2)14-9-6-4-3-5-8(9)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHFNZOQMCQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-3-[(2-methylquinolin-4-yl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7582702.png)
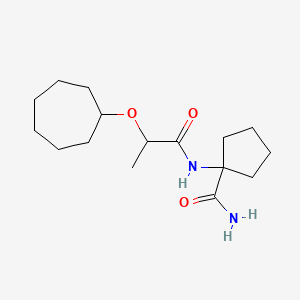
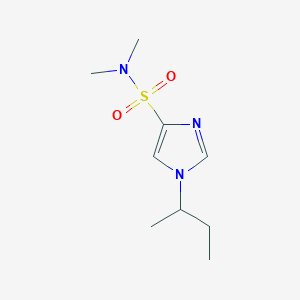
![N-cyclopent-3-en-1-yl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7582734.png)
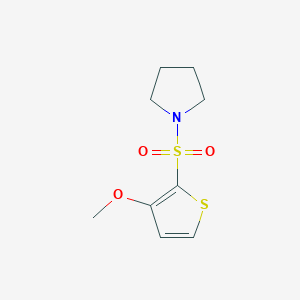
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
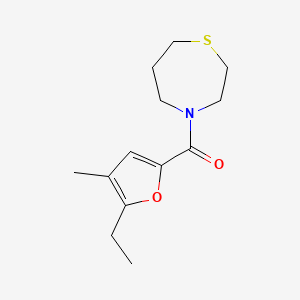
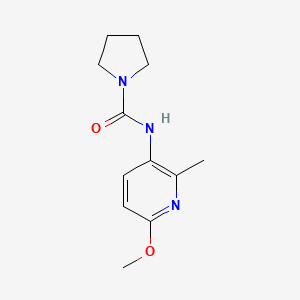
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
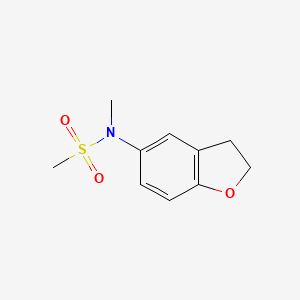


![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
